Lipophilicity (XLogP3) Head-to-Head: Pyrazine vs. Pyrimidine Heterocycle Differentiation
The target compound (pyrazin-2-yloxy substituent) has a computed XLogP3 of 0.4, compared to 0.8 for the direct pyrimidine analog (2-(4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide, CAS 2034325-99-8), both calculated using the same XLogP3 3.0 algorithm in PubChem [1][2]. This 0.4 log unit difference represents a ~2.5-fold difference in predicted partition coefficient, relevant for passive membrane permeability and aqueous solubility considerations.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | Pyrimidine analog (CAS 2034325-99-8): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = 0.4 log units (~2.5-fold difference in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); values retrieved from PubChem |
Why This Matters
A 0.4 log unit shift in predicted lipophilicity can meaningfully alter membrane permeability and solubility-limited absorption in cell-based assays, making the pyrazine compound the preferred choice when lower lipophilicity is desired for aqueous compatibility.
- [1] PubChem Compound Summary for CID 91627950. XLogP3-AA = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/91627950#section=Computed-Properties (accessed May 4, 2026). View Source
- [2] PubChem Compound Summary for CID 119100756. XLogP3-AA = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/119100756#section=Computed-Properties (accessed May 4, 2026). View Source
